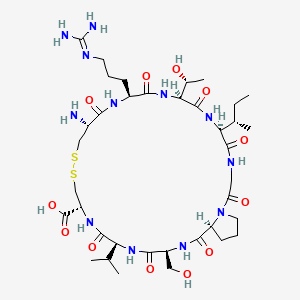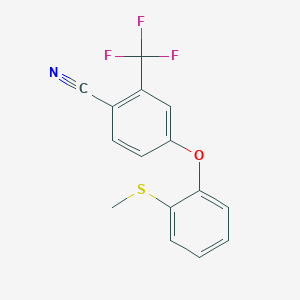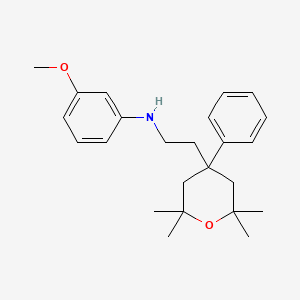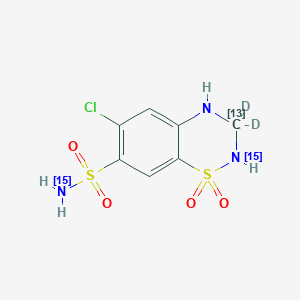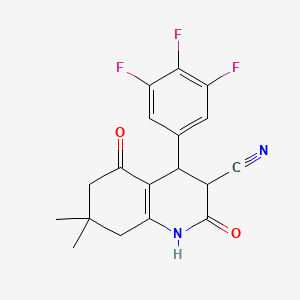
Sdh-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sdh-IN-10: is a potent inhibitor of succinate dehydrogenase, an enzyme that plays a crucial role in the tricarboxylic acid cycle and the mitochondrial electron transport chain. This compound exhibits significant antifungal activity, making it a valuable tool in both scientific research and potential agricultural applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sdh-IN-10 typically involves the preparation of quinolin-2(1H)-one analogues.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often include the use of high-purity reagents and controlled reaction conditions to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Sdh-IN-10 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides and amines, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific substituents introduced during the synthesis.
Scientific Research Applications
Chemistry: Sdh-IN-10 is used as a model compound to study the inhibition of succinate dehydrogenase, providing insights into the design of new inhibitors with enhanced efficacy .
Biology: In biological research, this compound is employed to investigate the role of succinate dehydrogenase in cellular metabolism and energy production. It is also used to study the effects of enzyme inhibition on cellular processes .
Medicine: While not used directly in clinical settings, this compound serves as a lead compound in the development of new antifungal agents. Its ability to inhibit succinate dehydrogenase makes it a potential candidate for treating fungal infections .
Industry: In the agricultural industry, this compound is explored for its potential as a fungicide. Its antifungal properties can help protect crops from fungal pathogens, thereby improving yield and quality .
Mechanism of Action
Sdh-IN-10 exerts its effects by binding to the active site of succinate dehydrogenase, thereby inhibiting its activity. This inhibition disrupts the tricarboxylic acid cycle and the mitochondrial electron transport chain, leading to a decrease in cellular energy production. The molecular targets include the flavoprotein subunit of succinate dehydrogenase, which is essential for its catalytic activity .
Comparison with Similar Compounds
- Carboxin
- Fluxapyroxad
- Boscalid
- Benzovindiflupyr
- Bixafen
- Penflufen
Comparison: Compared to these similar compounds, Sdh-IN-10 exhibits unique structural features that enhance its binding affinity and inhibitory activity against succinate dehydrogenase. For instance, the presence of specific substituents on the quinolinone core can significantly improve its antifungal efficacy. Additionally, this compound’s ability to form stable complexes with the enzyme makes it a promising candidate for further development .
Properties
Molecular Formula |
C18H15F3N2O2 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
7,7-dimethyl-2,5-dioxo-4-(3,4,5-trifluorophenyl)-3,4,6,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C18H15F3N2O2/c1-18(2)5-12-15(13(24)6-18)14(9(7-22)17(25)23-12)8-3-10(19)16(21)11(20)4-8/h3-4,9,14H,5-6H2,1-2H3,(H,23,25) |
InChI Key |
IDYFQCNLLKHSDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(C(=O)N2)C#N)C3=CC(=C(C(=C3)F)F)F)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


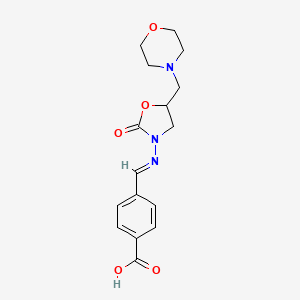
![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
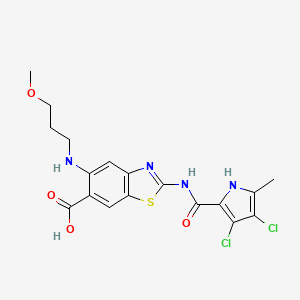
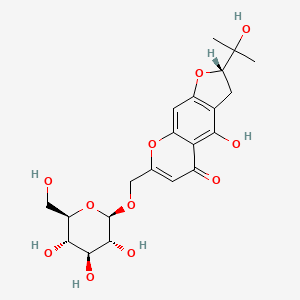
![(2S)-N-[(2S)-3-(4-fluorophenyl)-1-(naphthalen-1-ylmethylamino)-1-oxopropan-2-yl]-N'-[(2-methylpropan-2-yl)oxy]-2-(3-phenylpropanoylamino)butanediamide](/img/structure/B12385057.png)
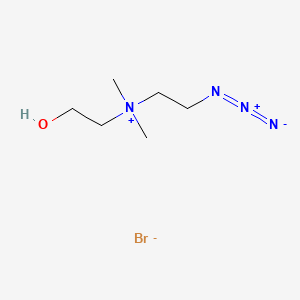
![2-amino-1-[6-[2-amino-5-(3-methylpyridin-4-yl)-1H-imidazol-4-yl]-2,3-dihydro-1,4-benzoxazin-4-yl]-2-methylpropan-1-one](/img/structure/B12385066.png)
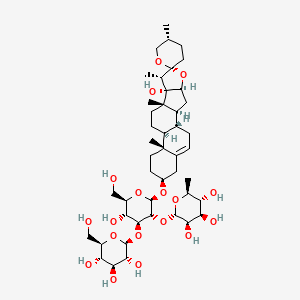
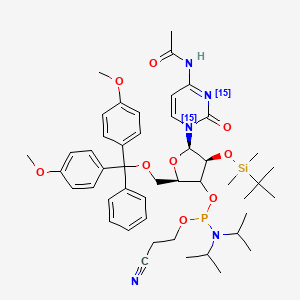
![2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine](/img/structure/B12385089.png)
